1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine
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Overview
Description
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound that features a biphenyl structure with chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. For instance, 1-bromo-3-chloro-5-iodobenzene can be reacted with arylboronic acids to form the desired biphenyl structure . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of strong nucleophiles and electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-chloro-5-fluoro-2-methoxyphenyl)ethanamine
- 1-(3-chloro-5-fluoro-2-methylphenyl)ethanamine
Comparison: 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific biphenyl structure, which can confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it suitable for specific applications .
Properties
Molecular Formula |
C14H13ClFN |
---|---|
Molecular Weight |
249.71 g/mol |
IUPAC Name |
1-[3-(3-chloro-5-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13ClFN/c1-9(17)10-3-2-4-11(5-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3 |
InChI Key |
JXONEYOJXWTBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)F)N |
Origin of Product |
United States |
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